![molecular formula C11H11ClN2O B458719 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 123990-50-1](/img/structure/B458719.png)

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

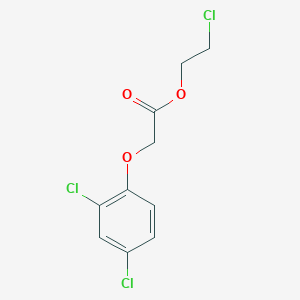

“2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 123990-50-1 . It has a molecular weight of 222.67 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClN2O/c1-11(2)4-9-8(6-15-11)3-7(5-13)10(12)14-9/h3H,4,6H2,1-2H3 .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of various organic molecules. Its structure allows for multiple reaction pathways, making it a versatile building block in organic chemistry. It can undergo reactions such as nucleophilic substitution, addition, and cyclization to yield a wide array of derivatives with potential applications in drug development and materials science .

Aldose Reductase Inhibitors

Aldose reductase (ALR2) is an enzyme implicated in diabetic complications, and inhibitors of this enzyme are sought after for therapeutic purposes. Derivatives of the compound have been evaluated for their inhibitory activity against ALR2, which could lead to the development of new treatments for diabetes-related conditions .

Aldehyde Reductase Inhibitors

Similar to ALR2, aldehyde reductase (ALR1) plays a role in metabolic processes. Inhibitors of ALR1 have potential applications in treating or preventing complications arising from aldehyde toxicity. The compound has been studied for its efficacy in inhibiting ALR1, which may contribute to advancements in metabolic disorder treatments .

Multicomponent Reactions

The compound is used in multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules from simpler substrates in a single reaction vessel. This approach is environmentally friendly and cost-effective, as it minimizes waste and simplifies purification processes. The compound’s reactivity makes it suitable for MCRs, leading to diverse molecular structures with potential pharmacological activities .

Pharmacological Properties

Polysubstituted derivatives of the compound exhibit a range of pharmacological properties. These derivatives have been the subject of extensive research due to their potential as therapeutic agents. The compound’s derivatives have been explored for activities such as anti-inflammatory, antimicrobial, and anticancer effects, among others .

Structure-Based Drug Design

The compound’s derivatives can be used in the study of biomolecule-ligand complexes, which is crucial for structure-based drug design. This application involves understanding the interaction between drugs and their targets at the molecular level, which can inform the design of more effective and selective therapeutic agents .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-7,7-dimethyl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-11(2)4-9-8(6-15-11)3-7(5-13)10(12)14-9/h3H,4,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRLGRJHWGRBJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=C(C=C2CO1)C#N)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclopentyl-2-propan-2-ylsulfanyl-5,6-dihydro-1H-benzo[h]quinazolin-4-one](/img/structure/B458636.png)

![Methyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B458638.png)

![3-benzyl-5-cyclohexyl-5-methyl-2-(propylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B458640.png)

![6-[(2-Chloro-6-methylpyrimidin-4-yl)oxy]pyridazin-3-ol](/img/structure/B458644.png)

![6-iodo-3-(2-methylphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B458647.png)

![2-{4-[N-(aminocarbonyl)ethanehydrazonoyl]phenyl}-5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B458650.png)

![4-bromo-N-{1-[(methylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B458653.png)

![4-butoxy-N-[1-[(ethylamino)carbonyl]-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B458654.png)

![3-bromo-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B458658.png)